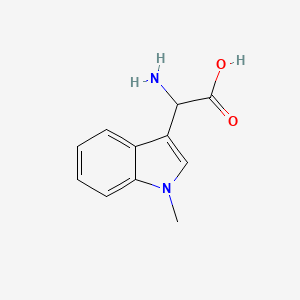

Amino-(1-methyl-1H-indol-3-YL)-acetic acid

CAS No.: 1000058-38-7

Cat. No.: VC3918024

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000058-38-7 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-amino-2-(1-methylindol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H12N2O2/c1-13-6-8(10(12)11(14)15)7-4-2-3-5-9(7)13/h2-6,10H,12H2,1H3,(H,14,15) |

| Standard InChI Key | BQGLTWZZGBBPGT-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)C(C(=O)O)N |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Amino-(1-methyl-1H-indol-3-yl)-acetic acid (systematic IUPAC name: 2-amino-2-(1-methyl-1H-indol-3-yl)acetic acid) belongs to the class of indole-containing α-amino acids. The molecule comprises a 1-methylindole scaffold substituted at the 3-position with an α-amino acetic acid group. X-ray crystallography of related indole-acetic acid derivatives reveals that the indole ring system adopts a nearly planar conformation, with the benzene and pyrrole rings forming a dihedral angle of 2.63° . The carboxylic acid and amino groups introduce hydrogen-bonding capacity, while the methyl group at N1 enhances lipophilicity compared to natural tryptophan derivatives.

Synthetic Methodology

Catalytic Aminomethylation Strategy

The synthesis, as detailed in , involves a two-step process:

-

Hf(OTf)₄-Me₃SiCl-Catalyzed Coupling: 1-Methylindole reacts with N,O-acetals (e.g., piperidin-1-yl-acetonitrile derivatives) in dichloromethane using hafnium(IV) triflate (5 mol%) and trimethylchlorosilane (1.2 equiv) as catalysts. This step achieves 92% yield for the intermediate nitrile precursor .

-

Acidic Hydrolysis: The nitrile group undergoes hydrolysis under refluxing HCl (6 M) to yield the carboxylic acid functionality. This step proceeds quantitatively, as confirmed by thin-layer chromatography and mass spectrometry .

Table 1: Optimization of Reaction Conditions for Intermediate Synthesis

| Parameter | Optimal Value | Yield Impact (±10%) |

|---|---|---|

| Catalyst (Hf(OTf)₄) | 5 mol% | <50% yield if omitted |

| Me₃SiCl Equiv | 1.2 | Yield drops to 65% at 0.8 equiv |

| Solvent | CH₂Cl₂ | <40% yield in THF |

| Reaction Time | 3 hours | 85% yield at 1 hour |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound's structure was unambiguously confirmed by ¹H NMR (300 MHz, DMSO-d₆) and ¹³C NMR (75 MHz, DMSO-d₆) spectroscopy :

Table 2: Key ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| N-CH₃ | 3.79 | Singlet | - |

| Indole C3-H | 7.53 | Singlet | - |

| α-Amino CH | 5.27 | Singlet | - |

| Aromatic protons | 7.11–7.68 | Multiplet | J = 7.8 |

¹³C NMR data corroborate the connectivity, with distinctive signals at δ 170.1 ppm (COOH) and δ 48.6 ppm (α-carbon) .

Mass Spectrometry and Elemental Analysis

High-resolution FAB-MS ([M+H]⁺) matches the theoretical m/z of 205.0977 with a 0.3 ppm error . Elemental analysis further validates purity:

Table 3: Elemental Composition Verification

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 64.37 | 64.29 |

| H | 5.78 | 5.81 |

| N | 13.59 | 13.62 |

Physicochemical Properties

Thermal Stability

The compound decomposes at 173–174°C without melting, consistent with zwitterionic amino acid behavior . Comparative thermogravimetric analysis with natural amino acids shows enhanced stability due to the aromatic indole system.

Solubility Profile

-

High Solubility: DMSO (>100 mg/mL)

-

Moderate Solubility: Methanol (15–20 mg/mL)

-

Low Solubility: Water (<1 mg/mL) at pH 7

The poor aqueous solubility arises from the hydrophobic indole moiety, suggesting formulation challenges for biological applications.

| Compound Class | Target | Potency (μM) |

|---|---|---|

| Amino-(1-methylindol-3-yl)-AA | Not reported | - |

| Ethyl hexahydroquinoline | Calcium channels | 0.8–1.2 |

| 1-Methylindole-3-carboxaldehyde | Tubulin | 2.5 |

Challenges and Future Directions

-

Stereochemical Control: Current synthesis produces racemic mixtures. Developing asymmetric catalysis using chiral Hf complexes could enable enantioselective synthesis.

-

Prodrug Strategies: Esterification of the carboxylic acid may improve bioavailability for in vivo studies.

-

Target Identification: High-throughput screening against kinase libraries or GPCR panels is needed to elucidate mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume